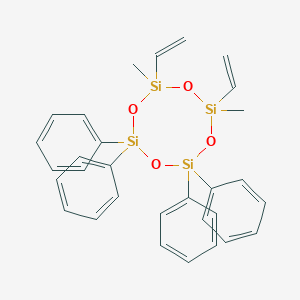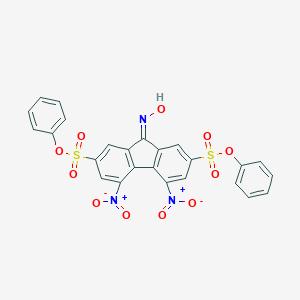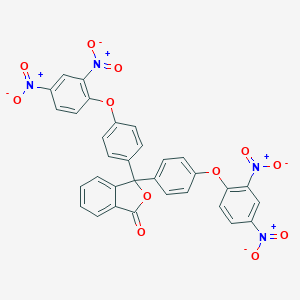![molecular formula C23H22N2 B412442 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile CAS No. 113305-21-8](/img/structure/B412442.png)
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzonitrile group attached to a phenyl ring, which is further connected to a pyridine ring substituted with a pentyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of liquid crystal materials for electro-optical devices due to its unique structural properties
Mechanism of Action
The mechanism of action of 4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Pentylpyrimidin-2-yl)phenyl]benzonitrile: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a nitrile group and a pentyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
113305-21-8 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4g/mol |
IUPAC Name |
4-[4-(5-pentylpyridin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C23H22N2/c1-2-3-4-5-19-8-15-23(25-17-19)22-13-11-21(12-14-22)20-9-6-18(16-24)7-10-20/h6-15,17H,2-5H2,1H3 |
InChI Key |
WRHGRPCYXNZQHI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitrofluoren-9-ylidene]hydroxylamine](/img/structure/B412362.png)
![Ethyl 4,10-bis(2,5-dimethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate](/img/structure/B412365.png)

![Methyl 4-(6-{[4-(dodecyloxy)phenyl]ethynyl}-2-hydroxy-1-naphthyl)-3-hydroxy-2-naphthoate](/img/structure/B412367.png)
![4-{[(4'-{[4-(Benzoyloxy)benzylidene]amino}-2,2'-dimethyl[1,1'-biphenyl]-4-yl)imino]methyl}phenyl benzoate](/img/structure/B412368.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(6-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}hexyl)amino]carbonyl}vinyl)benzamide](/img/structure/B412370.png)
![4,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B412371.png)
![1-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]phenyl]-3-[(E)-hexadec-5-enyl]pyrrolidine-2,5-dione](/img/structure/B412373.png)

![3-{[(2,4-dineopentylphenoxy)acetyl]amino}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412377.png)
![3'-(4-Nitrophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B412379.png)
